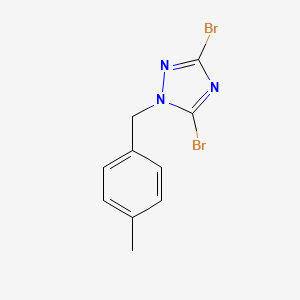

3,5-dibromo-1-(4-methylbenzyl)-1H-1,2,4-triazole

CAS No.: 919971-48-5

Cat. No.: VC4213197

Molecular Formula: C10H9Br2N3

Molecular Weight: 331.011

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919971-48-5 |

|---|---|

| Molecular Formula | C10H9Br2N3 |

| Molecular Weight | 331.011 |

| IUPAC Name | 3,5-dibromo-1-[(4-methylphenyl)methyl]-1,2,4-triazole |

| Standard InChI | InChI=1S/C10H9Br2N3/c1-7-2-4-8(5-3-7)6-15-10(12)13-9(11)14-15/h2-5H,6H2,1H3 |

| Standard InChI Key | WCWCNHVXIQLKIR-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)CN2C(=NC(=N2)Br)Br |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s molecular structure comprises a 1,2,4-triazole ring substituted with two bromine atoms at the 3 and 5 positions and a 4-methylbenzyl group attached to the N-1 nitrogen (Fig. 1). The 4-methylbenzyl moiety introduces steric bulk and aromaticity, which influence the compound’s reactivity and intermolecular interactions .

Molecular Formula:

Molecular Weight: 331.01 g/mol .

IUPAC Name: 3,5-dibromo-1-[(4-methylphenyl)methyl]-1,2,4-triazole .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| XLogP3-AA (Lipophilicity) | 4 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bonds | 2 | |

| Topological Polar Surface Area | 30.7 Ų |

Crystallographic Insights

While single-crystal data for this specific derivative remain unpublished, related dibromo-triazoles exhibit distinct packing patterns mediated by halogen bonding and π-π interactions. For instance, 3,5-dibromo-1H-1,2,4-triazole forms zigzag chains via N–H···N hydrogen bonds . The 4-methylbenzyl group in the title compound likely disrupts such linear arrangements, favoring layered or dimeric structures .

Synthesis and Optimization

Alkylation of 3,5-Dibromo-1H-1,2,4-triazole

The most efficient synthesis involves alkylating 3,5-dibromo-1H-1,2,4-triazole (CAS 7411-23-6) with 4-methylbenzyl chloride under basic conditions :

-

Reaction Setup:

-

Substrate: 3,5-Dibromo-1H-1,2,4-triazole (1 equiv).

-

Alkylating Agent: 4-Methylbenzyl chloride (1.2 equiv).

-

Base: Sodium hydride (1.5 equiv) in dimethylformamide (DMF).

-

Conditions: 0°C to room temperature, 12–24 hours.

-

-

Mechanism:

Sodium hydride deprotonates the triazole at N-1, generating a nucleophilic nitrogen that attacks the electrophilic carbon of 4-methylbenzyl chloride. The reaction proceeds via an mechanism, yielding the alkylated product .

Table 2: Synthesis Parameters

| Parameter | Value | Yield | Purity | Source |

|---|---|---|---|---|

| Temperature | 0°C → RT | 75–85% | >95% | |

| Solvent | DMF | – | – | |

| Reaction Time | 12–24 h | – | – |

Alternative Routes

-

Bromination of Substituted Triazoles: Direct bromination of 1-(4-methylbenzyl)-1H-1,2,4-triazole using or in .

-

Amination Followed by Halogenation: Introducing amino groups before bromination, though this approach risks regioselectivity issues .

Physicochemical Properties

Thermal Stability

While experimental melting/boiling points for the title compound are unreported, analogous dibromo-triazoles exhibit:

Solubility and Stability

-

Solubility: Moderate in polar aprotic solvents (DMF, DMSO); poor in water .

-

Stability: Sensitive to light and moisture; storage in dark, dry conditions at room temperature is recommended .

Reactivity and Functionalization

Bromine-Lithium Exchange

The bromine atoms undergo facile exchange with lithium reagents, enabling access to arylated or alkylated derivatives :

This reaction is critical for synthesizing triazole-based ligands or pharmaceutical intermediates .

Nucleophilic Substitution

Bromines at C-3 and C-5 are susceptible to nucleophilic displacement by amines, alkoxides, or thiols under mild conditions . For example:

Coordination Chemistry

The triazole nitrogen atoms can coordinate to transition metals (e.g., Cu, Pd), forming complexes with potential catalytic or antimicrobial activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume